(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam
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Overview
Description
®-(-)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound widely used in organic synthesis. It is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in the synthesis of complex molecules. The compound is derived from camphor, a naturally occurring bicyclic monoterpene, and features a sulfonamide group that enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:
Starting Material: The synthesis begins with camphor, which undergoes a series of transformations to introduce the sulfonamide group.
Formation of Camphorsultam: Camphor is first converted to camphorsultam through a reaction with a sulfonamide reagent under acidic conditions.
Introduction of the Methylacryloyl Group: The camphorsultam is then reacted with 2-methylacryloyl chloride in the presence of a base, such as triethylamine, to form ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam.
Industrial Production Methods
Industrial production of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(-)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
®-(-)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs, particularly those requiring high stereoselectivity.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects involves its ability to induce stereoselectivity in chemical reactions. The sulfonamide group interacts with various molecular targets, stabilizing transition states and directing the formation of specific enantiomers. This stereoselective control is crucial in the synthesis of complex molecules with defined three-dimensional structures.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam: The enantiomer of ®-(-)-(2-Methylacryloyl)-2,10-camphorsultam, used in similar applications but with opposite stereoselectivity.
Camphorsultam: The parent compound, lacking the methylacryloyl group, used in various synthetic applications.
N-Methylcamphorsultam: A derivative with a methyl group on the nitrogen atom, offering different reactivity and selectivity.
Uniqueness
®-(-)-(2-Methylacryloyl)-2,10-camphorsultam is unique due to its combination of a chiral center and a reactive sulfonamide group, which together provide exceptional stereoselective control in chemical reactions. This makes it a valuable tool in the synthesis of complex, enantiomerically pure compounds.
Properties
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAVPVKVQRBKA-JTNHKYCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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